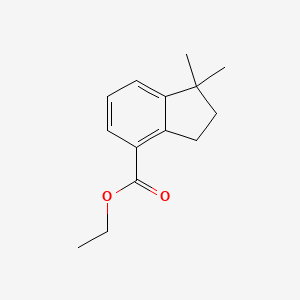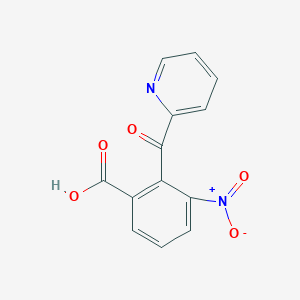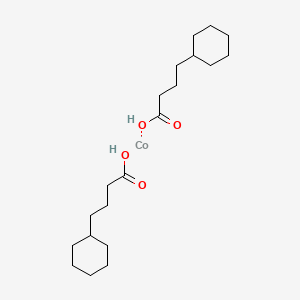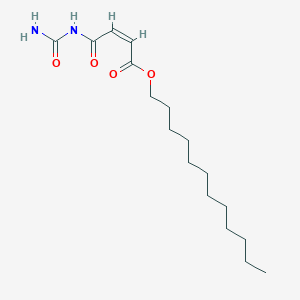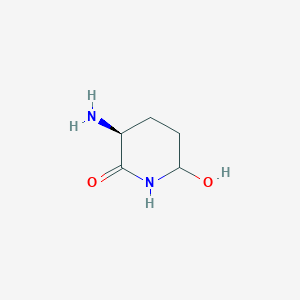
2-Piperidinone,3-amino-6-hydroxy-,(3S)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Piperidinone,3-amino-6-hydroxy-,(3S)-(9CI) is a compound with significant importance in various scientific fields It is a derivative of piperidinone, characterized by the presence of amino and hydroxy groups at specific positions on the piperidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinone,3-amino-6-hydroxy-,(3S)-(9CI) can be achieved through various synthetic routes. One common method involves the solid-phase total synthesis, which has been used to prepare similar compounds like the marine cyanobacterial Ahp-cyclodepsipeptide Symplocamide A . This method typically involves the use of protected amino acids and coupling reagents under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Piperidinone,3-amino-6-hydroxy-,(3S)-(9CI) undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted piperidinone compounds.
Wissenschaftliche Forschungsanwendungen
2-Piperidinone,3-amino-6-hydroxy-,(3S)-(9CI) has numerous applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing and technology.
Wirkmechanismus
The mechanism of action of 2-Piperidinone,3-amino-6-hydroxy-,(3S)-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxy groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. These interactions can modulate enzymatic activity, receptor binding, and other critical processes, making the compound a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-2-piperidinone: A related compound with similar structural features and chemical properties.
2-Amino-delta-Valerolactam:
Uniqueness
2-Piperidinone,3-amino-6-hydroxy-,(3S)-(9CI) stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C5H10N2O2 |
|---|---|
Molekulargewicht |
130.15 g/mol |
IUPAC-Name |
(3S)-3-amino-6-hydroxypiperidin-2-one |
InChI |
InChI=1S/C5H10N2O2/c6-3-1-2-4(8)7-5(3)9/h3-4,8H,1-2,6H2,(H,7,9)/t3-,4?/m0/s1 |
InChI-Schlüssel |
MNZZKKFBIKYMGP-WUCPZUCCSA-N |
Isomerische SMILES |
C1CC(NC(=O)[C@H]1N)O |
Kanonische SMILES |
C1CC(NC(=O)C1N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-(2-oxopropoxy)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13814323.png)
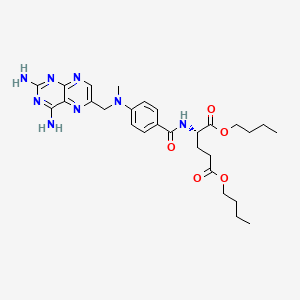
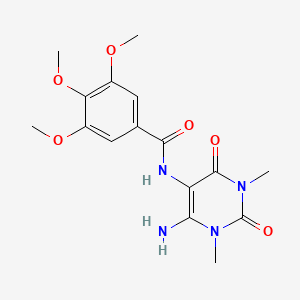
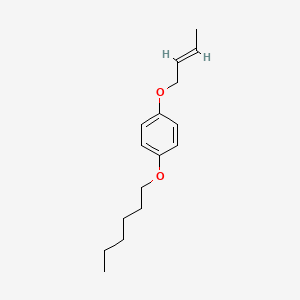
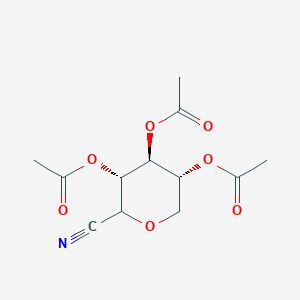
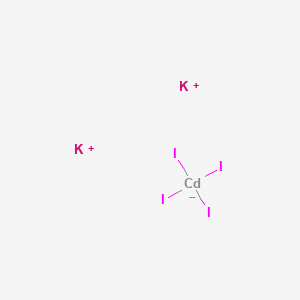
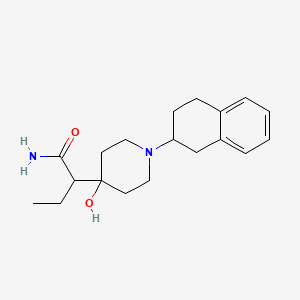
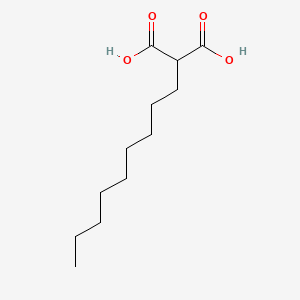
![2-[(2E,6E)-8-hydroxy-3,7-dimethylocta-2,6-dienyl]benzene-1,4-diol](/img/structure/B13814370.png)

